molecular formula C11H14O4 B11998385 2-Ethoxyethyl 2-hydroxybenzoate CAS No. 20210-98-4

2-Ethoxyethyl 2-hydroxybenzoate

Cat. No.: B11998385
CAS No.: 20210-98-4
M. Wt: 210.23 g/mol
InChI Key: HMKAWWDIYVMUAB-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-hydroxybenzoate (CAS 20210-98-4) is an ester derivative of 2-hydroxybenzoic acid (salicylic acid), where the hydroxyl group of the acid is replaced by a 2-ethoxyethyl ether moiety. This compound is structurally characterized by a benzene ring substituted with a hydroxyl group at the ortho position and an ethoxyethyl ester group at the carboxyl position. Its molecular formula is C₁₁H₁₄O₅, with a molecular weight of 226.23 g/mol (calculated from structural data) .

The compound is primarily used in pharmaceutical and chemical synthesis as an intermediate, leveraging its ester functionality for controlled release or enhanced solubility in organic matrices. Its ethoxyethyl chain confers moderate lipophilicity, making it suitable for applications requiring balanced hydrophobicity .

Properties

CAS No.

20210-98-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethoxyethyl 2-hydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-2-14-7-8-15-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3

InChI Key

HMKAWWDIYVMUAB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with 2-ethoxyethanol. The reaction typically involves heating salicylic acid and 2-ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-ethoxyethyl 2-hydroxybenzoate with structurally analogous esters of 2-hydroxybenzoic acid:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Group Key Physical Properties Applications
This compound C₁₁H₁₄O₅ 226.23 2-Ethoxyethyl Moderate lipophilicity; liquid at RT Pharmaceuticals, organic synthesis
Methyl 2-hydroxybenzoate C₈H₈O₃ 152.15 Methyl Low viscosity liquid; aromatic odor Fragrances, topical analgesics
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ethyl + Methoxy Clear liquid; bp ~250°C Flavors, plasticizers
Ethyl 2-(benzyloxy)benzoate C₁₆H₁₆O₃ 256.30 Ethyl + Benzyloxy Solid (mp ~45°C) Polymer additives, UV stabilizers

Key Observations :

  • Lipophilicity : The ethoxyethyl group in this compound enhances lipophilicity compared to methyl or ethyl esters, improving compatibility with hydrophobic matrices .
  • Phase Behavior : Unlike ethyl 2-(benzyloxy)benzoate (solid), this compound remains liquid at room temperature, facilitating its use in liquid-phase reactions .

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